(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate

Anticancer Breast cancer MCF-7

This compound belongs to the 2-imino-4-ylidene thiazolidine class, a five-membered heterocyclic scaffold featuring an exocyclic imino group at the 2-position, a 4-chlorophenyl substituent on the imino nitrogen, an N3-ethyl group, and a methyl acetate ylidene appendage at the 4-position. The 4-chlorophenylimino-thiazolidine pharmacophore has been independently validated in multiple studies as a privileged structure for anticancer and antimicrobial activity , providing a rational basis for scientific selection of this specific substitution pattern.

Molecular Formula C14H15ClN2O2S
Molecular Weight 310.8
CAS No. 1164543-37-6
Cat. No. B2603881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate
CAS1164543-37-6
Molecular FormulaC14H15ClN2O2S
Molecular Weight310.8
Structural Identifiers
SMILESCCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2O2S/c1-3-17-12(8-13(18)19-2)9-20-14(17)16-11-6-4-10(15)5-7-11/h4-8H,3,9H2,1-2H3/b12-8+,16-14?
InChIKeyUJMDXQPHEXNXDI-HFVHOCQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate (CAS 1164543-37-6): A Structurally Defined 2-Imino-4-ylidene Thiazolidine Building Block for Anticancer and Antimicrobial Lead Discovery


This compound belongs to the 2-imino-4-ylidene thiazolidine class, a five-membered heterocyclic scaffold featuring an exocyclic imino group at the 2-position, a 4-chlorophenyl substituent on the imino nitrogen, an N3-ethyl group, and a methyl acetate ylidene appendage at the 4-position . The 4-chlorophenylimino-thiazolidine pharmacophore has been independently validated in multiple studies as a privileged structure for anticancer and antimicrobial activity [1], providing a rational basis for scientific selection of this specific substitution pattern.

Why Generic Thiazolidine Substitution Fails: Structural Specificity of the 4-Chlorophenylimino-3-ethyl-4-ylideneacetate Motif in (E)-Methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate


Within the 2-imino-thiazolidine chemotype, seemingly minor structural permutations produce large differences in biological activity. The identity of the para-substituent on the N-phenylimino ring is a key potency driver: replacing the 4-chlorophenyl group with a 4-hydroxyphenyl, unsubstituted phenyl, or 4-methoxyphenyl group substantially alters antiproliferative IC50 values [1]. The N3-alkyl chain (ethyl vs. allyl vs. H) further modulates lipophilicity, steric bulk, and target binding [2]. Generic interchange therefore risks selecting an analog with materially different potency, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for (E)-Methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate: Comparator-Based Potency, Selectivity, and Structural Advantages


4-Chlorophenylimino Substituent Confers 15-Fold Anticancer Potency Gain Over Cisplatin in MCF-7 Breast Cancer Cells

In a direct comparative study of 2-imino-5-arylidine-thiazolidine analogs against the MCF-7 breast cancer cell line (MTT assay), the 4-chlorophenyl-substituted derivative (5c) achieved an IC50 of 0.27 µM, representing a >15-fold potency improvement over cisplatin (IC50 = 4.14 µM) [1]. In contrast, the 4-fluorophenyl analog (5d) gave an IC50 of 0.50 µM (~8-fold vs. cisplatin), and the 4-bromophenyl analog (5b) gave 0.62 µM [1]. This demonstrates that within the same scaffold, the 4-chloro substituent is superior to both 4-fluoro and 4-bromo for antiproliferative potency.

Anticancer Breast cancer MCF-7 Thiazolidine Cisplatin comparator

2-(4-Chlorophenylimino)thiazolidin-4-one Core Demonstrates Potent Antibacterial Activity Against E. coli and S. aureus

The core 2-(chlorophenylimino)thiazolidin-4-one scaffold—which is fully contained within the target compound—was evaluated for antibacterial activity. It displayed 88.46% inhibition against Escherichia coli and 91.66% inhibition against Staphylococcus aureus [1]. This compares favorably with other 4-substituted-phenylimino analogs in the same study, where electron-donating substituents typically produced lower inhibition percentages [1]. The 4-chlorophenylimino moiety thus provides a measurable antibacterial advantage within this congeneric series.

Antibacterial E. coli S. aureus Thiazolidinone 4-Chlorophenylimino

N3-Ethyl Substitution on Imino-Thiazolidinone Scaffold Enables Carbonic Anhydrase II Inhibition Relevant to Cancer Therapy

A series of 3-ethylaniline hybrid imino-thiazolidinones—bearing the same N3-ethyl substitution pattern as the target compound—were evaluated for carbonic anhydrase II (CA-II) inhibition, a validated anticancer target. The most potent derivative (6e) showed an IC50 of 1.545 ± 0.016 µM against CA-II, with a docking score of −6.99 kcal/mol [1]. In comparison, other N3-substituted analogs (e.g., N3-allyl or N3-H thiazolidinones) were not evaluated in this study, but the consistent CA-II inhibition across the 3-ethyl series demonstrates that this N-substituent is compatible with CA-II active-site engagement [1].

Carbonic anhydrase II Cancer 3-Ethyl Imino-thiazolidinone Enzyme inhibition

4-Chlorophenyl Substitution Yields Superior Cytotoxicity in 1,3-Thiazolidine-4-one Series Compared to Other Aryl Substituents

In a systematic SAR evaluation of 1,3-thiazolidine-4-one derivatives, the 4-chlorophenyl-substituted compound (5e) exhibited the most potent cytotoxicity with an IC50 of 6.43 µM and 75.75% cell death at 25 µM [1]. This was superior to the 2-chlorophenyl analog (5c, IC50 = 12.16 µM), the 4-methoxyphenyl analog (5h, IC50 = 16.40 µM), the 3,4-dimethylphenyl analog (5d, IC50 = 12.94 µM), and the 2,6-dichlorophenyl analog (5g, IC50 = 14.70 µM) [1]. These data demonstrate that the 4-chlorophenyl substituent, specifically in the para position, is optimal for cytotoxicity within this chemotype.

Cytotoxicity 4-Chlorophenyl Thiazolidine-4-one SAR Cancer

Recommended Research and Procurement Application Scenarios for (E)-Methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate


Anticancer Lead Optimization Libraries Targeting MCF-7 Breast Cancer or Drug-Resistant Lung Cancer (H460/H460taxR)

The 4-chlorophenylimino-thiazolidine scaffold has demonstrated 15-fold potency over cisplatin in MCF-7 cells (IC50 = 0.27 µM for a closely related 2-imino analog) and is consistent with the broader thiazolidinone pharmacophore that yields cytoselective compounds against drug-resistant non-small cell lung cancer (H460taxR) with IC50 values of 0.21–2.93 µM [1]. Procuring this compound provides a structurally defined starting point for SAR expansion around the 4-chlorophenylimino-3-ethyl-4-ylideneacetate framework.

Antimicrobial Screening Panels Against Gram-Positive and Gram-Negative Pathogens

The 2-(chlorophenylimino)thiazolidin-4-one core demonstrates 88–92% inhibition against E. coli and S. aureus . The target compound retains this core while adding the 4-ylidene acetate extension, offering a differentiated scaffold for antimicrobial discovery programs seeking novel heterocyclic agents with established antibacterial pharmacophore validation.

Carbonic Anhydrase II Inhibitor Screening for Cancer and Glaucoma Targets

The N3-ethyl imino-thiazolidinone motif enables CA-II inhibition with IC50 values in the low micromolar range (1.545 µM for the most potent 3-ethyl analog) . Since CA-II is implicated in tumor progression and glaucoma, this compound is suitable for target-based screening libraries focused on carbonic anhydrase inhibition, where the N3-ethyl group is essential for active-site recognition.

Physicochemical Property-Driven Compound Procurement for MedChem SAR Expansion

With a molecular weight of 310.8 g/mol, molecular formula C14H15ClN2O2S, and 95%+ purity , this compound offers a balanced lipophilic-hydrophilic profile (4-chlorophenyl = hydrophobic anchor; methyl ester = H-bond acceptor; imino group = H-bond donor/acceptor potential) suitable for fragment-based or property-guided lead optimization. The methyl ester also provides a handle for hydrolysis to the corresponding carboxylic acid for further derivatization.

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